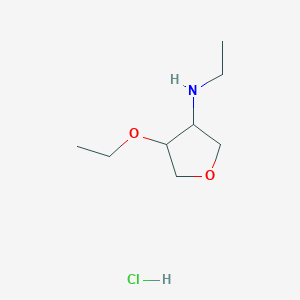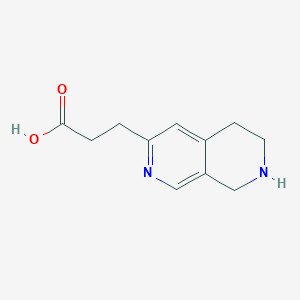
3-(5,6,7,8-Tetrahydro-2,7-naphthyridin-3-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5,6,7,8-Tetrahydro-2,7-naphthyridin-3-yl)propanoic acid is a heterocyclic compound that belongs to the naphthyridine familyThe structure of this compound includes a naphthyridine core, which is known for its diverse biological activities and photochemical properties .
Métodos De Preparación
The synthesis of 3-(5,6,7,8-Tetrahydro-2,7-naphthyridin-3-yl)propanoic acid can be achieved through various synthetic routes. One common method involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol in the presence of a water-soluble iridium catalyst under an air atmosphere . Another approach includes multicomponent reactions involving substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate in the presence of tetrabromobenzene-1,3-disulfonamide . Industrial production methods often focus on optimizing these reactions for higher yields and cost-effectiveness.
Análisis De Reacciones Químicas
3-(5,6,7,8-Tetrahydro-2,7-naphthyridin-3-yl)propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenated compounds. Major products formed from these reactions include various substituted naphthyridine derivatives, which can be further utilized in different applications .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In medicinal chemistry, it is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent . In materials science, it is used as a component in light-emitting diodes, dye-sensitized solar cells, and molecular sensors . Additionally, it serves as a ligand in coordination chemistry and is studied for its role in self-assembly host-guest systems .
Mecanismo De Acción
The mechanism of action of 3-(5,6,7,8-Tetrahydro-2,7-naphthyridin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been found to have a high affinity for αvβ6 integrin, which plays a role in cell adhesion and signaling . The compound’s effects are mediated through its binding to this integrin, leading to various downstream effects that contribute to its biological activities.
Comparación Con Compuestos Similares
3-(5,6,7,8-Tetrahydro-2,7-naphthyridin-3-yl)propanoic acid can be compared with other naphthyridine derivatives such as 1,5-naphthyridine and 1,8-naphthyridine. While all these compounds share a similar core structure, their biological activities and applications can vary significantly. For example, 1,8-naphthyridine is known for its use in antibacterial agents like gemifloxacin, whereas 1,5-naphthyridine derivatives are explored for their anticancer properties . The unique structural features of this compound contribute to its distinct biological activities and applications.
Propiedades
Fórmula molecular |
C11H14N2O2 |
|---|---|
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
3-(5,6,7,8-tetrahydro-2,7-naphthyridin-3-yl)propanoic acid |
InChI |
InChI=1S/C11H14N2O2/c14-11(15)2-1-10-5-8-3-4-12-6-9(8)7-13-10/h5,7,12H,1-4,6H2,(H,14,15) |
Clave InChI |
NRXMLXNYGPNRHN-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC2=CN=C(C=C21)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


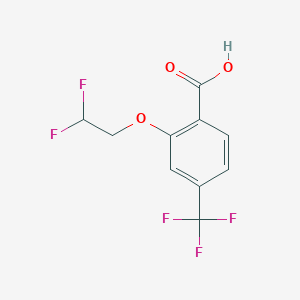

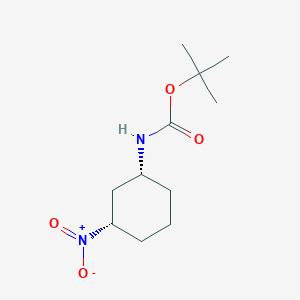
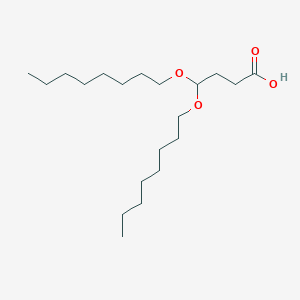
![Magnesium 4,4'-dioxido-[1,1'-biphenyl]-3,3'-dicarboxylate](/img/structure/B13728539.png)

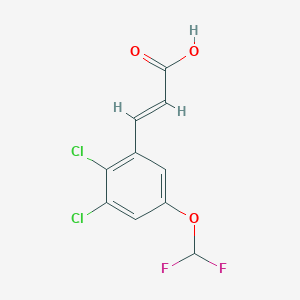
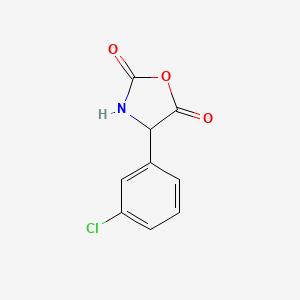
![4-[5,10,11,16,17-Pentakis(4-carboxyphenyl)-3,6,9,12,15,18-hexazatetracyclo[12.4.0.02,7.08,13]octadeca-1,3,5,7,9,11,13,15,17-nonaen-4-yl]benzoic acid](/img/structure/B13728566.png)
![2-[(4-Ethylphenyl)formamido]propanoic acid](/img/structure/B13728586.png)
![2-(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid](/img/structure/B13728592.png)
![methyl (1R,2S)-1-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)cyclopropane-1-carboxylate](/img/structure/B13728595.png)

